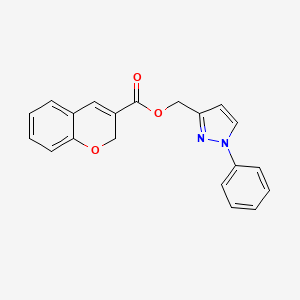
(1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of pyrazole and chromene Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, while chromenes are recognized for their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate typically involves the reaction of a pyrazole derivative with a chromene carboxylate. One common method includes the condensation of 1-phenyl-1H-pyrazole-3-carbaldehyde with 2H-chromene-3-carboxylic acid in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. For instance, the reaction of phenylhydrazine with ethyl acetoacetate under solvent-free conditions has been reported to produce high yields of pyrazole derivatives . Similar approaches can be adapted for the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: (1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or chromene moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole or chromene derivatives.
Scientific Research Applications
(1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The chromene moiety may contribute to the compound’s ability to intercalate with DNA or interact with cellular membranes . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and use in medicinal chemistry.
1H-pyrrolo[2,3-b]pyridine derivatives: Potent inhibitors of fibroblast growth factor receptors, used in cancer therapy.
Uniqueness: (1-Phenyl-1H-pyrazol-3-yl)methyl 2H-chromene-3-carboxylate is unique due to its combined pyrazole and chromene structure, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for diverse scientific applications.
Properties
Molecular Formula |
C20H16N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(1-phenylpyrazol-3-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C20H16N2O3/c23-20(16-12-15-6-4-5-9-19(15)24-13-16)25-14-17-10-11-22(21-17)18-7-2-1-3-8-18/h1-12H,13-14H2 |
InChI Key |
RVYYYQZQXILFCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NN(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















